molecular formula C15H15N3O B14768961 6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one

6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one

Cat. No.: B14768961
M. Wt: 253.30 g/mol
InChI Key: AHFCNUGFVFKBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of UK 61260 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

UK 61260 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

UK 61260 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving phosphodiesterase inhibitors.

    Biology: It is used to study the effects of PDE III inhibition on various biological processes.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as heart failure due to its positive inotropic and vasodilatory properties.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

UK 61260 exerts its effects primarily through the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE III). This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn enhances cardiac contractility and causes vasodilation. The molecular targets involved include the PDE III enzyme and the downstream signaling pathways that regulate cardiac and vascular function .

Comparison with Similar Compounds

UK 61260 is similar to other phosphodiesterase inhibitors such as:

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one

InChI

InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8,13H,1-3H3

InChI Key

AHFCNUGFVFKBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C2C1=NC(=O)C=C2)N3C=C(N=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.